5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol
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Description
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for “5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol” is not specified in the available literature.Scientific Research Applications
Anticonvulsant Properties
Research on similar anticonvulsant compounds, such as 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol and 1-[6-(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol, has provided insights into the structural and electronic properties of these compounds. X-ray diffraction results suggest critical orientation and marked delocalization in these structures, indicating potential significance in developing anticonvulsant drugs (Georges et al., 1989).
Dopamine D4 Selective Antagonist
The compound 3-([4-(4-Chlorophenyl)piperazin-1-yl]-methyl)-1H-pyrrolo-2, 3-beta-pyridine, a dopamine D4 selective antagonist, has been studied as a potential treatment for schizophrenia. Its metabolism was investigated in various species, revealing N-dealkylation and the formation of a novel mercapturic acid adduct, demonstrating its pharmacological potential (Zhang et al., 2000).
Anticancer Properties
5-(4-Chlorophenyl)-1,3,4-thiadiazole-based compounds, which feature substituted piperazines, have shown high cytotoxicity against cancer cell lines. Their ability to induce apoptotic cell death in cancer cells highlights their potential as anticancer agents (El-Masry et al., 2022).
Structural Studies
Structural studies of related compounds, such as 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol, provide insights into the crystal structure and intermolecular interactions, which are essential for understanding the pharmacological properties of these compounds (Miyata et al., 2004).
Carbonylation Reactions
The reaction of N-(2-pyridinyl)piperazines with carbon monoxide and ethylene, catalyzed by rhodium, involves dehydrogenation and carbonylation at a C−H bond. This research indicates potential synthetic applications for creating complex molecules (Ishii et al., 1997).
properties
IUPAC Name |
5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-2-4-14(5-3-13)19-7-9-20(10-8-19)16(22)12-1-6-15(21)18-11-12/h1-6,11H,7-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTFPZNLBKUWGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol |
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